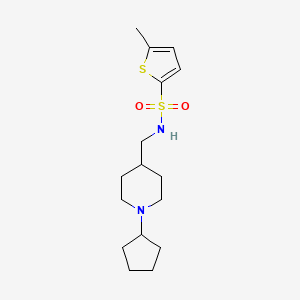

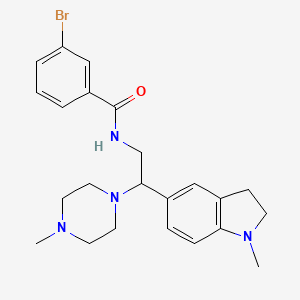

N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

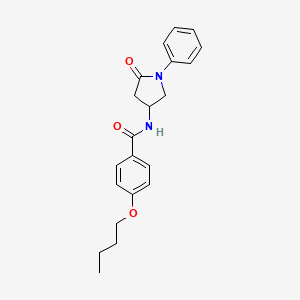

N-((1-cyclopentylpiperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 can increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

COX-2 Inhibition

A study by Penning et al. (1997) highlights the synthesis and biological evaluation of sulfonamide-containing derivatives for inhibiting cyclooxygenase-2 (COX-2). This research is pivotal in understanding the role of such compounds in managing conditions like arthritis.

Antiviral Activity

Chen et al. (2010) synthesized new sulfonamide derivatives, demonstrating their potential antiviral activities, particularly against the tobacco mosaic virus. This showcases the compound's relevance in antiviral research.

Heterocycle Formation

Research by Tornus et al. (1995) explores the reactions of N-sulfonylalkylamines with ynamines, leading to the formation of various heterocycles. This study provides insight into the compound's utility in creating novel chemical structures.

Broad Specificity Antibodies Development

Adrián et al. (2009) developed antibodies for detecting a range of sulfonamide antibiotics. This has significant implications for ensuring food safety and monitoring antibiotic use.

Electrochemical Detection

Msagati and Ngila (2002) demonstrated the use of poly(3-methylthiophene) electrodes for the detection of sulfonamide compounds, suggesting applications in veterinary and other sectors (Msagati & Ngila, 2002).

Gas Chromatography Analysis

The work by Chiavarino et al. (1998) on analyzing sulfonamides using gas chromatography highlights the importance of this compound in developing advanced analytical techniques.

Inhibition of Tumor-Associated Isozyme

A study by Ilies et al. (2003) showcases the inhibition of the tumor-associated isozyme CA IX by halogenated sulfonamides, underscoring potential applications in cancer research.

Biosynthesis Investigation

Hu et al.'s research in 2019 on the biosynthesis of sulfonamide antibiotics provides a deeper understanding of its natural occurrence and potential for drug development (Hu, Awakawa, Ma & Abe, 2019).

Novel Synthesis Methods

Rozentsveig et al. (2013) developed new methods for synthesizing N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the versatility of sulfonamides in creating diverse chemical structures (Rozentsveig et al., 2013).

Application in Chemotherapy

A paper by Pawar, Pansare & Shinde (2018) discusses the synthesis of thiophene-2-sulfonamide derivatives as antiproliferative agents, indicating its potential in cancer treatment.

Propiedades

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S2/c1-13-6-7-16(21-13)22(19,20)17-12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15,17H,2-5,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFHDJZHMCKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)